Dichlorprop-P, also known as 2,4-DP, is a selective herbicide belonging to the phenoxycarboxylic acid class. It is primarily used in agriculture for controlling broadleaf weeds in various crops, including cereals, pastures, and forestry []. However, dichlorprop-P also finds applications in scientific research, as detailed below:
Researchers use dichlorprop-P to investigate its mechanism of action in plants. By studying how dichlorprop-P disrupts specific plant growth processes, scientists gain valuable insights into weed control strategies and develop more targeted herbicides with potentially reduced environmental impact [].
Understanding the environmental fate and degradation of dichlorprop-P is crucial for assessing its potential risks to the environment. Researchers employ various techniques to track the movement, transformation, and breakdown of dichlorprop-P in soil, water, and air. This information helps regulatory bodies make informed decisions about the safe use of the herbicide [, ].
Dichlorprop-P is a chlorophenoxy herbicide with the chemical formula C₉H₈Cl₂O₃. It is a chiral molecule featuring a single asymmetric carbon, with only the R-isomer exhibiting herbicidal activity. Originally marketed as a racemic mixture, advances in synthesis have led to the availability of enantiopure R-dichlorprop-P . It functions by disrupting normal plant growth processes, particularly affecting cell wall plasticity and protein biosynthesis, which results in abnormal cell division and growth .
The primary mechanism of action for dichlorprop-P involves mimicking natural plant hormones called auxins. This mimicry leads to uncontrolled growth and eventual death of susceptible plants. While it exhibits moderate toxicity to mammals and birds, it poses less risk to aquatic organisms such as fish and invertebrates . The United States Environmental Protection Agency classifies the R-isomer as "Not Likely to be Carcinogenic to Humans," although concerns regarding potential carcinogenic effects persist within the broader class of chlorophenoxy herbicides .
Dichlorprop-P can be synthesized through asymmetric synthesis techniques that focus on producing the R-isomer selectively. Early methods involved racemic mixtures, but modern approaches utilize chiral catalysts to enhance yield and purity. The compound is often produced as a soluble concentrate for easy application .
Studies on dichlorprop-P highlight its interactions with various biological systems, particularly its effects on plant physiology. Research indicates that it may influence metabolic pathways related to growth regulation and stress responses in plants. Its moderate toxicity profile suggests careful management is necessary when applied in agricultural settings .
Dichlorprop-P shares structural similarities with several other herbicides, particularly those within the phenoxyacetic acid class. Here are some notable comparisons:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Mimics auxin to promote uncontrolled growth | Widely used; historical significance in herbicide development |
Mecoprop | C₉H₉ClO₃ | Similar auxin mimicry | Often combined with other herbicides for synergistic effects |
Dicamba | C₈H₆ClO₃ | Disrupts plant hormonal balance | More persistent in soil compared to dichlorprop-P |
Dichlorprop-P stands out due to its specific R-isomer activity and lower toxicity profile compared to some other phenoxy herbicides, making it a preferred choice in many agricultural applications .
First synthesized in the 1960s as a racemic mixture, dichlorprop gained attention for its structural similarity to 2,4-D while demonstrating improved selectivity in cereal crops. The pivotal breakthrough occurred in the 1980s with asymmetric synthesis techniques enabling commercial production of the pure R-enantiomer (dichlorprop-P), which exhibits 10–20× greater herbicidal activity than the S-isomer.
Key Agricultural Applications:
Annual global usage exceeds 4 million pounds, with 60% applied to residential turf and 25% to wheat/barley systems.
The chiral carbon at position 2 of the propanoic acid chain dictates biological activity:
Property | R-Enantiomer (Dichlorprop-P) | S-Enantiomer |
---|---|---|
Herbicidal Activity | 100% | <5% |
Soil Half-Life (DT₅₀) | 14 days | 21 days |
Mammalian Toxicity | LD₅₀ = 464 mg/kg (rat) | LD₅₀ = 825 mg/kg (rat) |
The transition from racemic mixtures (50:50 R:S) to enantiopure formulations reduced application rates by 40% while minimizing environmental persistence.
Dichlorprop-P belongs to the phenoxycarboxylic acid subclass (WSSA Group 4), sharing mechanistic similarities with 2,4-D and MCPA. Its mode of action involves:
Comparative Efficacy in Wheat:
Herbicide | EC₉₀ (g a.i./ha) | Resistant Weed Control |
---|---|---|
Dichlorprop-P | 720 | Kochia scoparia |
2,4-D | 1,100 | Amaranthus retroflexus |
Dicamba | 560 | Conyza canadensis |
Regulatory Milestones:
Current MRLs (mg/kg):
Commodity | EU (2025) | Canada (2024) | Japan (2017) |
---|---|---|---|
Wheat Grain | 0.2 | 0.1 | 0.05 |
Citrus Pulp | 0.5 | NR | 0.1 |
Bovine Liver | 0.01 | 0.05 | 0.01 |
Sources:
Dichlorprop-P, the (R)-(+) enantiomer of dichlorprop, functions as a synthetic auxin analog that mimics the natural plant hormone indole-3-acetic acid at the molecular level [1] [3]. The compound exerts its phytotoxic effects through the disruption of normal auxin homeostasis, leading to supraoptimal auxin concentrations within susceptible plant tissues [6]. This auxin overdose triggers a cascade of biochemical events that ultimately result in plant death through multiple interconnected pathways [15].
The primary phytotoxicity pathway begins with dichlorprop-P binding to Transport Inhibitor Response 1 and Auxin signaling F-box protein receptors, which initiates the auxin signaling cascade [12]. Unlike natural indole-3-acetic acid, which is rapidly metabolized by plants, dichlorprop-P exhibits high metabolic stability and persists within plant tissues for extended periods [3] [21]. This persistence allows the synthetic auxin to maintain continuous stimulation of auxin-responsive pathways, leading to aberrant growth responses and eventual plant death [4].
The compound induces excessive ethylene production through the upregulation of 1-aminocyclopropane-1-carboxylic acid synthase genes, with ethylene biosynthesis becoming detectable within 1-3 hours of treatment [6] [15]. This ethylene burst serves as a critical secondary messenger that amplifies the phytotoxic response and triggers downstream effects including growth abnormalities and senescence [6]. The ethylene-mediated pathway subsequently stimulates abscisic acid biosynthesis through the activation of 9-cis-epoxycarotenoid dioxygenase enzymes, creating a hormonal cascade that leads to growth inhibition and plant death [17] [19].
Phytotoxicity Component | Mechanism | Timeframe | Outcome |
---|---|---|---|
Auxin Receptor Binding | TIR1/AFB complex formation | Minutes | Signal initiation |
Ethylene Biosynthesis | ACC synthase induction | 1-3 hours | Growth disruption |
Abscisic Acid Production | NCED gene activation | 2-6 hours | Growth cessation |
Oxidative Stress | ROS accumulation | 2-8 hours | Cellular damage |
The cellular targets of dichlorprop-P encompass multiple subcellular compartments and molecular systems that collectively mediate the compound's herbicidal activity [1]. At the molecular level, the primary target is the auxin receptor complex consisting of Transport Inhibitor Response 1 or Auxin signaling F-box proteins in association with Auxin/Indole-3-acetic acid proteins [12]. Dichlorprop-P binding to this co-receptor system promotes the ubiquitin-mediated degradation of Auxin/Indole-3-acetic acid transcriptional repressors, thereby releasing Auxin Response Factor transcription factors from inhibition [13].
The nuclear compartment serves as a critical target where dichlorprop-P influences gene expression through the activation of Auxin Response Factor proteins [26]. These transcription factors bind to auxin response elements in the promoters of auxin-responsive genes, including Small Auxin Up-regulated genes, Gretchen Hagen 3 genes, and 1-aminocyclopropane-1-carboxylic acid synthase genes [28] [29]. The compound specifically targets the conserved domain II of Auxin/Indole-3-acetic acid proteins, which contains the degron motif necessary for receptor-mediated protein degradation [13].
Plasma membrane targets include the activation of NADPH oxidases and H+-ATPase enzymes [18]. Dichlorprop-P treatment leads to increased phosphorylation of the C-terminal threonine residue of Arabidopsis H+-ATPase 2, resulting in enhanced proton efflux and apoplastic acidification [28]. This membrane-level effect contributes to cell wall loosening and abnormal cell expansion that characterizes auxin herbicide toxicity [35].
The compound also targets peroxisomal and mitochondrial compartments through the disruption of actin cytoskeleton structures [8]. This cytoskeletal perturbation affects organelle mobility and metabolism, particularly impacting the antioxidative function of peroxisomes and leading to cellular oxidative stress [8] [18]. The targeting of multiple cellular compartments creates a systemic disruption of normal cellular function that underlies the broad-spectrum phytotoxicity of dichlorprop-P.
Cellular Target | Molecular Component | Effect | Functional Consequence |
---|---|---|---|
Nucleus | ARF transcription factors | Activation | Gene expression changes |
Plasma membrane | H+-ATPase enzymes | Phosphorylation | Cell wall acidification |
Peroxisomes | Antioxidant systems | Disruption | Oxidative stress |
Cytoskeleton | Actin filaments | Depolymerization | Organelle dysfunction |
Dichlorprop-P belongs to the phenoxypropionic acid class of auxin herbicides, which differs structurally and functionally from other auxinic compounds such as 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid [3] [21]. While all auxinic herbicides share the common mechanism of auxin receptor binding, significant differences exist in their receptor selectivity, binding affinities, and downstream effects [24] [25].
The binding affinity of dichlorprop-P to Transport Inhibitor Response 1 receptors is moderate compared to natural indole-3-acetic acid, which exhibits high-affinity binding with a dissociation constant of 17.8 nanomolar [12]. However, dichlorprop-P demonstrates preferential binding to specific receptor isoforms, particularly Transport Inhibitor Response 1 and Auxin signaling F-box 2, whereas compounds like picloram show selective affinity for Auxin signaling F-box 5 [12] [25]. This receptor selectivity contributes to differences in herbicide efficacy and target species specificity among auxinic compounds.
Metabolic stability represents a crucial distinguishing feature of dichlorprop-P compared to natural auxin [1] [21]. While indole-3-acetic acid undergoes rapid enzymatic degradation through oxidation and conjugation pathways, dichlorprop-P resists plant metabolic processes and maintains biological activity for extended periods [21]. This persistence allows dichlorprop-P to induce more severe and prolonged auxin responses compared to endogenous auxin or less stable synthetic analogs.
The ethylene induction capacity of dichlorprop-P is strong but differs quantitatively from other auxinic herbicides [6] [21]. 2,4-dichlorophenoxyacetic acid produces very strong ethylene responses, while dichlorprop-P generates strong but somewhat more moderate ethylene induction [21]. These differences in ethylene production correlate with variations in the severity and timing of phytotoxic symptoms among different auxinic herbicides.
Compound | Chemical Class | Receptor Preference | Metabolic Stability | Ethylene Induction |
---|---|---|---|---|
Indole-3-acetic acid | Natural auxin | TIR1/AFB1-3 | Low | Moderate |
Dichlorprop-P | Phenoxypropionic acid | TIR1/AFB2 | High | Strong |
2,4-Dichlorophenoxyacetic acid | Phenoxyacetic acid | TIR1/AFB2 | High | Very strong |
Picloram | Pyridinecarboxylic acid | AFB5 | High | Strong |
The physiological responses to dichlorprop-P treatment follow a characteristic temporal pattern that reflects the underlying biochemical mechanisms of action [1] [32]. Initial responses occur within hours of application and include epinasty, characterized by downward bending of petioles and young leaves due to differential auxin accumulation and cell expansion [21] [33]. This early symptom results from the disruption of normal auxin distribution patterns within the plant.
Growth stimulation occurs at low concentrations of dichlorprop-P, manifesting as elongation of stems and roots within 1-6 hours of treatment [1]. This stimulatory phase reflects the normal auxin response involving cell wall loosening through H+-ATPase activation and apoplastic acidification [35]. However, as tissue concentrations increase, the response transitions to growth inhibition within 6-24 hours, mediated by excessive ethylene production and its growth-inhibitory effects [15].
Callus formation represents a characteristic mid-term response, appearing 24-72 hours after treatment [1]. This abnormal proliferative growth results from the disruption of normal cell division control mechanisms and occurs primarily at wound sites and in cambial tissues [33]. The compound induces adventitious root formation at stem bases and nodes within 12-48 hours, reflecting the interaction between auxin and ethylene signaling pathways [1].
Late-stage responses include chlorophyll degradation and senescence acceleration, which become evident 24-96 hours after treatment [20] [33]. These symptoms reflect the oxidative stress induced by dichlorprop-P through the activation of reactive oxygen species-generating enzymes [18] [20]. Vascular tissue damage occurs 48-168 hours after treatment, resulting from excessive ethylene production and its effects on xylem and phloem function [21]. The progression culminates in whole-plant senescence and death, typically occurring 72-240 hours after treatment, mediated by abscisic acid accumulation and systemic stress responses [15] [19].
Response Type | Onset Time | Primary Mechanism | Affected Tissue |
---|---|---|---|
Epinasty | 2-8 hours | Differential auxin distribution | Petioles, young leaves |
Growth stimulation | 1-6 hours | Cell wall loosening | Elongating cells |
Growth inhibition | 6-24 hours | Ethylene-mediated cessation | Meristematic regions |
Callus formation | 24-72 hours | Abnormal cell division | Wound sites, cambium |
Chlorophyll loss | 24-96 hours | Oxidative damage | Photosynthetic tissues |
Vascular damage | 48-168 hours | Ethylene toxicity | Phloem, xylem |
Plant death | 72-240 hours | Systemic stress | Whole plant |
Dichlorprop-P treatment initiates rapid and extensive changes in gene expression that mediate its phytotoxic effects [5] [6]. The signal transduction cascade begins with the formation of the auxin co-receptor complex consisting of Transport Inhibitor Response 1 or Auxin signaling F-box proteins and Auxin/Indole-3-acetic acid proteins [12]. This complex formation occurs within minutes of dichlorprop-P application and leads to the ubiquitin-mediated degradation of Auxin/Indole-3-acetic acid transcriptional repressors.
The liberation of Auxin Response Factor transcription factors from Auxin/Indole-3-acetic acid-mediated repression occurs within minutes to hours and represents the primary transcriptional regulatory mechanism [13] [26]. Auxin Response Factors bind to auxin response elements in target gene promoters, including the conserved TGTCTC motif and its variants [27]. The differential binding affinities of various Auxin Response Factor subfamilies to direct repeat and inverted repeat auxin response elements contribute to the specificity of gene expression responses [27].
Small Auxin Up-regulated genes represent the most rapidly responding targets, with transcriptional upregulation detectable within 30 minutes to 2 hours of dichlorprop-P treatment [28]. These genes encode proteins that regulate plasma membrane H+-ATPase activity through the inhibition of protein phosphatase 2C.D phosphatases, leading to increased enzyme phosphorylation and proton efflux [28]. The Small Auxin Up-regulated protein-mediated activation of H+-ATPases provides the molecular basis for auxin-induced cell wall loosening and expansion.
Gretchen Hagen 3 genes are induced within 1-4 hours and encode auxin-conjugating enzymes that attempt to restore auxin homeostasis through the formation of amino acid conjugates [29] [31]. However, dichlorprop-P resists conjugation by these enzymes, leading to continued accumulation of active herbicide [21]. The induction of 1-aminocyclopropane-1-carboxylic acid synthase genes occurs 1-3 hours after treatment and represents a critical branch point in the signal transduction pathway [6] [15].
The ethylene-mediated pathway leads to the activation of 9-cis-epoxycarotenoid dioxygenase genes within 2-6 hours, initiating abscisic acid biosynthesis [17] [19]. This represents a secondary hormone signaling cascade that amplifies the initial auxin signal and contributes to the irreversible nature of dichlorprop-P phytotoxicity [15]. NADPH oxidase genes are also upregulated 2-8 hours after treatment, leading to increased reactive oxygen species production and oxidative stress [18].
Gene Family | Function | Response Time | Dichlorprop-P Effect |
---|---|---|---|
SAUR genes | H+-ATPase regulation | 30 min - 2 hours | Rapid upregulation |
GH3 genes | Auxin conjugation | 1-4 hours | Compensatory induction |
ACS genes | Ethylene synthesis | 1-3 hours | Strong activation |
NCED genes | ABA biosynthesis | 2-6 hours | Ethylene-mediated induction |
NADPH oxidase | ROS generation | 2-8 hours | Increased expression |
ARF genes | Transcriptional control | Minutes-hours | Derepression |
Corrosive;Irritant